molecular formula C8H7ClF3N B1398051 3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine CAS No. 917396-29-3

3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine

Cat. No. B1398051
Key on ui cas rn: 917396-29-3
M. Wt: 209.59 g/mol
InChI Key: ZQKHRMBSNRCFPL-UHFFFAOYSA-N
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Patent
US07452892B2

Procedure details

To a solution of (2-methyl-6-(trifluoromethyl)pyridin-3-yl)methanol (14.5 g, 71 mmol) in 100 mL CH2Cl2 at room temperature under argon was added SOCl2 (16.8 g, 142 mmol), followed by about 1.5 mL DMF, which was added to re-dissolve the rapidly formed, precipitating hydrochloride salt of the starting material. The resulting reaction mixture was stirred for 16 h. HPLC/MS analysis indicated that the reaction was complete. Solvent was evaporated under vacuum. The resulting residue was dissolved in 200 mL Et2O, and the resulting solution was washed with 10% aqueous sodium carbonate solution (100 mL), then saturated aqueous NaCl (100 mL). The organic phase was dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated under vacuum to obtain 13.7 g of the title compound as a tan oil, which was greater than 98% pure. HPLC/MS: retention time=2.9 min, [M+H]30 =210.
Quantity
14.5 g
Type
reactant
Reaction Step One
Name
Quantity
16.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([CH2:8]O)=[CH:6][CH:5]=[C:4]([C:10]([F:13])([F:12])[F:11])[N:3]=1.O=S(Cl)[Cl:16].CN(C=O)C>C(Cl)Cl>[Cl:16][CH2:8][C:7]1[C:2]([CH3:1])=[N:3][C:4]([C:10]([F:13])([F:12])[F:11])=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
14.5 g
Type
reactant
Smiles
CC1=NC(=CC=C1CO)C(F)(F)F
Name
Quantity
16.8 g
Type
reactant
Smiles
O=S(Cl)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.5 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
DISSOLUTION
Type
DISSOLUTION
Details
to re-dissolve the
CUSTOM
Type
CUSTOM
Details
rapidly formed
CUSTOM
Type
CUSTOM
Details
precipitating hydrochloride salt of the starting material
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
Solvent was evaporated under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was dissolved in 200 mL Et2O
WASH
Type
WASH
Details
the resulting solution was washed with 10% aqueous sodium carbonate solution (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under vacuum

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClCC=1C(=NC(=CC1)C(F)(F)F)C
Measurements
Type Value Analysis
AMOUNT: MASS 13.7 g
YIELD: CALCULATEDPERCENTYIELD 92.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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